(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(5R)-5-methyl-7-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-4-10-3-2-8(7)5-9-6-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
RVCZOTOVCFEDMR-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1COCCC12CNC2 |
Canonical SMILES |
CC1COCCC12CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for R 5 Methyl 7 Oxa 2 Azaspiro 3.5 Nonane and Analogous Chiral Spiro 3.5 Nonane Derivatives
Historical Perspectives on Spiro[3.5]nonane Synthesis Challenges
The synthesis of spirocyclic systems has historically been a formidable challenge for organic chemists. Early approaches were often plagued by low yields and harsh reaction conditions. For instance, the preparation of spiro[3.5]nonan-1-one was reported by Kon to proceed in very poor yield. The inherent ring strain of the cyclobutane (B1203170) moiety within the spiro[3.5]nonane framework contributed to the difficulty of its formation.
One of the earliest methods to create a spirane structure was an extension of the Perkin synthesis, which involved the reaction of pentaerythritol (B129877) tetrabromide with sodiomalonic ester. The synthesis of the parent hydrocarbon, spiro[3.5]nonane, was eventually achieved through multiple distinct routes to confirm its structure, highlighting the meticulous efforts required in early organic synthesis. Furthermore, the industrial synthesis of the complex spirocyclic drug spironolactone, first reported in the late 1950s, involved a multi-step sequence starting from a steroid building block, underscoring the laborious nature of spirocycle construction before the advent of modern catalytic methods. nih.gov A primary difficulty in these early syntheses was the control of stereochemistry at the newly formed spiro-quaternary center, a challenge that contemporary strategies have increasingly sought to address.
Contemporary Synthetic Strategies for Spirocyclic Construction
Modern synthetic chemistry has brought forth a diverse toolkit of reactions that enable the efficient and often stereoselective construction of complex spirocycles. These methods offer greater control and versatility compared to their historical counterparts.
Cyclization reactions are fundamental to the formation of the spirocyclic core. Contemporary methods often employ cascade or domino reactions to build molecular complexity rapidly. One such approach is the Knoevenagel/Michael/cyclization multicomponent domino reaction, which has been used to synthesize spiro compounds in good yields using green chemistry principles, such as microwave assistance and the use of ionic liquids as organocatalysts. mdpi.com
Organocatalysis has also emerged as a powerful tool. For example, a refined strategy utilizing chiral phosphoric acid catalysis has been developed for the regioselective asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols. rsc.org This method produces complex spiro isoindolinone-oxepine-fused indoles with high enantioselectivity. rsc.org Other key cyclization strategies include intramolecular Michael additions, which have been instrumental in forming the spirocyclic core of natural products like the marcfortines. nih.gov A patented synthesis for an analogue, 2,5-dioxa-8-azaspiro[3.5]nonane, involves a crucial self-cyclization step to generate the spiro framework. google.com
Table 1: Overview of Modern Cyclization Strategies for Spirocycle Synthesis
| Cyclization Strategy | Key Features | Example Application | Reference(s) |
| Domino Reaction | Knoevenagel/Michael/cyclization cascade; microwave-assisted. | Synthesis of spiro-barbituric acid derivatives. | mdpi.com |
| Asymmetric (4+3) Cyclization | Organocatalytic; chiral phosphoric acid catalyst. | Synthesis of spiro isoindolinone-oxepine-fused indoles. | rsc.org |
| Intramolecular Michael Addition | Base-mediated cyclization onto an α,β-unsaturated system. | Formation of the spirocyclic core of marcfortine B. | nih.gov |
| Self-Cyclization | Intramolecular ring formation under basic conditions. | Synthesis of a 2,8-dioxa-5-azaspiro[3.5]nonan-7-one precursor. | google.com |
The biological activity of spirocyclic compounds is often modulated by the presence and position of heteroatoms (e.g., nitrogen, oxygen) and other substituents. The synthesis of (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, which contains two nitrogen and one oxygen heteroatom, exemplifies this structural class. A method for synthesizing the related 2,5-dioxa-8-azaspiro[3.5]nonane scaffold proceeds from 3-((benzylamino)methyl)oxetan-3-ol, strategically using this precursor to install the required heteroatoms into the final spirocyclic framework through a series of reactions including acylation, cyclization, reduction, and deprotection. google.com
Broader reviews of synthetic methodologies for spiro heterocyclic steroids show numerous examples of incorporating nitrogen, oxygen, and sulfur atoms. beilstein-journals.org These methods include using 1,2-aminoalcohols as building blocks to synthesize spiro-1,3-oxazolidin-2-ones and reacting steroidal ketones with mercaptoacetic acid to form spiro-1,3-thiazolidin-4-ones. beilstein-journals.org Additionally, modern strategies for introducing specific substituents include late-stage C-H functionalization, which avoids the need for pre-functionalized substrates and allows for the direct incorporation of atoms like fluorine. cas.cn
Radical cyclizations provide a powerful means to form C-C bonds under mild conditions. Atom-transfer radical cyclization (ATRC) is particularly useful as it preserves functionality by terminating the radical cascade with a halogen atom. mdpi.com This methodology has been successfully applied to the synthesis of spiro-indoles. nih.gov The halogen atom transfer radical cyclization (HATRC) of N-(indolylmethyl)trichloroacetamides, catalyzed by Cu(I)Cl, proceeds via a 5-exo-trig mechanism to yield 3,3-spiro-3H-indoles. nih.gov
The versatility of radical approaches is expanding. A novel atom exchange radical cyclization (AERC) procedure has been developed to prepare dihalo-γ-lactams, integrating ATRC with halogen exchange in a single process. mdpi.comresearchgate.net Furthermore, photocatalysis has enabled new radical cascades; for instance, spirocyclic vinyl sulfones can be accessed through a sequence of radical cyclization followed by aryl migration under mild photocatalytic conditions. rsc.org Strain-enabled radical spirocyclization cascades of bicyclobutane (BCB) derivatives also allow for the rapid synthesis of spirocyclobutyl lactones and lactams under simple, catalyst-free blue light irradiation. rsc.org
Table 2: Examples of Radical Cyclization for Spirocycle Formation
| Radical Method | Precursor Type | Resulting Spirocycle | Key Features | Reference(s) |
| HATRC | N-(indolylmethyl)trichloroacetamides | 3,3-Spiro-3H-indoles | Cu(I)Cl catalysis; 5-exo-trig cyclization. | nih.gov |
| AERC | Dichloroamides | Dihalo-γ-lactams | Integrates ATRC with halogen exchange. | mdpi.comresearchgate.net |
| Photocatalytic Cascade | N-arylacrylamides with sulfonyl chlorides | Spirocyclic vinyl sulfones | Radical cyclization followed by aryl migration. | rsc.org |
| Strain-Enabled Cascade | Bicyclobutane (BCB) allyl esters/amides | Spirocyclobutyl lactones/lactams | Catalyst-free; blue light irradiation. | rsc.org |
Palladium catalysis has revolutionized organic synthesis, and its application in spirocycle construction is extensive. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for cross-coupling), and reductive elimination. youtube.comyoutube.com
A prominent example is the asymmetric palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition. This reaction has been used to establish the spirocyclic core of oxindole (B195798) alkaloids with high diastereoselectivity and enantioselectivity. nih.gov Palladium-catalyzed cascade reactions have also been developed to create functionalized spiro(indoline-3,2′-quinazolin)-2-ones from simple starting materials in a one-pot operation, forming one C-C and two C-N bonds. rsc.org Other notable methods include the palladium-catalyzed cyclocarbonylation of steroidal propargylic alcohols to form spiro-β-lactones. beilstein-journals.org The choice of ligands and reaction conditions is crucial for the success of these transformations, and the mechanism of palladium catalysis is generally less sensitive to coordinating functional groups on the substrates compared to nickel catalysis. youtube.com
Table 3: Selected Palladium-Catalyzed Reactions for Spirocycle Synthesis
| Reaction Type | Catalyst/Ligand System | Substrates | Product | Reference(s) |
| Asymmetric [3+2] TMM Cycloaddition | Pd₂(dba)₃•CHCl₃ / Chiral Ligand | Methyleneindolinone + TMM precursor | Spirocyclic oxindoles | nih.gov |
| Cascade C-C/C-N Formation | Pd(OAc)₂ / Xantphos | 2-aminobenzonitriles, isatins, boronic acids | Spiro(indoline-3,2′-quinazolin)-2-ones | rsc.org |
| Cyclocarbonylation | Pd(CH₃CN)₂Cl₂ / Phosphine Ligand | Steroidal propargylic alcohols | Spiro α-methylene-β-lactones | beilstein-journals.org |
| Domino Sonogashira/Carbopalladation | PdCl₂(PPh₃)₂ / CuI | N-(2-iodophenyl)acrylamides, terminal alkynes | 3-(diarylmethylene)oxindoles | nih.gov |
Hypervalent iodine reagents have gained prominence as environmentally friendly alternatives to heavy metal oxidants in organic synthesis. nih.gov Their electrophilic nature is harnessed in oxidative cyclization reactions to construct spirocycles, often through dearomatization processes. nih.govbeilstein-journals.org
A common strategy involves the oxidative spirocyclization of phenols. beilstein-journals.org Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are frequently used, either stoichiometrically or catalytically. nih.govpsu.edu For instance, ortho-substituted phenols can be cyclized to form spirocarbocyclic compounds using PIDA in a fluorinated alcohol solvent at low temperatures. nih.govbeilstein-journals.org This reaction creates a stereogenic center at the spiro-ring junction. nih.govbeilstein-journals.org Chiral hypervalent iodine species, generated in situ from chiral iodoarenes, can mediate asymmetric oxidative spirocyclizations to produce spirolactams with high enantiomeric excess. beilstein-journals.org These reagents are valued for their mild reaction conditions and their ability to facilitate a wide range of transformations, including the synthesis of spiro β-lactams and spiro pyrazolin-5-ones. nih.gov
Organocatalytic Methodologies for Asymmetric Spirocycle Formation
Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of metal-based catalysts. mdpi.com This field utilizes small, chiral organic molecules to catalyze reactions with high stereoselectivity. mdpi.comyoutube.com For the formation of asymmetric spirocycles, several organocatalytic modes are prominent, including covalent catalysis (e.g., aminocatalysis and N-heterocyclic carbene (NHC) catalysis) and non-covalent catalysis (e.g., hydrogen bonding and Brønsted acid catalysis). researchgate.netnih.govnih.gov
Key strategies in organocatalytic spirocyclization include:
Aminocatalysis : Chiral secondary amines, such as proline and its derivatives, react with carbonyl compounds to form transient enamines or iminium ions. mdpi.com This activation allows for subsequent stereoselective reactions. For instance, the Jørgensen–Hayashi-type catalyst has been used in asymmetric 1,4-addition reactions, a key step that can be part of a spirocyclization cascade. mdpi.com
N-Heterocyclic Carbene (NHC) Catalysis : NHCs are versatile catalysts capable of generating various reactive intermediates, facilitating the enantioselective synthesis of complex structures like spiroindolenines. researchgate.net
Brønsted Acid Catalysis : Chiral phosphoric acids are a mainstay in non-covalent organocatalysis. researchgate.netnih.gov They can activate substrates through hydrogen bonding, orchestrating the enantioselective formation of the spirocenter.
Bifunctional Catalysis : Catalysts bearing multiple functional groups, such as cinchona-derived squaramides, can simultaneously activate both the nucleophile and the electrophile. nih.gov This dual activation is highly effective in multicomponent cascade reactions that construct complex spiro-heterocycles with excellent yields and enantioselectivity. nih.gov
Cascade reactions, which form multiple bonds in a single operation, are particularly efficient for building spirocyclic frameworks. nih.gov For example, an organocatalytic Michael-Michael-aldol cascade reaction has been used to synthesize spirooxindole derivatives in nearly diastereo- and enantiopure form. nih.gov
| Catalyst Type | Catalyst Example | Reaction Type | Substrate Scope | Key Findings | Reference |
|---|---|---|---|---|---|
| Aminocatalysis | Proline Derivatives | Aldol / Michael Cascade | Enals and Ketones | Forms spiro-cyclopentaneoxindoles with high stereoselectivity. | nih.govrsc.org |
| Bifunctional Catalyst | Cinchona-Squaramide | Three-Component Cascade | Isatins, Malononitrile, Phthalhydrazide | Yields up to 90% and >99% enantiomeric excess (ee) for spiro[indoline-pyrazolo-phthalazine] derivatives. | nih.gov |
| Brønsted Acid | Chiral Phosphoric Acid | [3+2] Annulation | Ketoesters and Pyrazolones | Enables enantioselective synthesis of spiro pyrazolones. | researchgate.netresearchgate.net |
| N-Heterocyclic Carbene (NHC) | Chiral NHC | [3+2] Cycloaddition | Enals and Indolin-2-ones | Effective for the enantioselective synthesis of spiroindolenines. | nih.govresearchgate.net |
Transition-Metal Catalysis in Enantioselective Spirocyclization
Transition-metal catalysis offers a complementary and powerful approach for enantioselective spirocyclization, often demonstrating high efficiency and broad substrate applicability. researchgate.net These methods rely on a chiral ligand coordinating to a metal center, which then orchestrates the asymmetric transformation. rsc.org A synergistic approach combining transition-metal catalysis with organocatalysis has also proven to be a highly effective strategy for constructing optically pure spiro compounds. researchgate.netnih.gov
Notable transition-metal-catalyzed reactions for spirocycle synthesis include:
Palladium (Pd) Catalysis : Palladium catalysts are widely used in reactions like the intramolecular Heck reaction to form spirocyclic oxindoles and in allylic alkylations that create the spiro quaternary center. nih.govchemrxiv.org A cooperative approach using a chiral secondary amine and an achiral Pd(0) complex has been developed for the enantioselective spirocyclization of propargylated azlactones and enals. researchgate.net
Gold (Au) and Platinum (Pt) Catalysis : These carbophilic metals are effective in catalyzing the cyclization of substrates containing alkynes, such as in the spiroketalization of alkynediols. rsc.orgnih.govresearchgate.net
Iridium (Ir) and Rhodium (Rh) Catalysis : Iridium-catalyzed hydrogenations and rhodium-catalyzed C-H insertion reactions have been successfully applied in the total synthesis of complex spirocyclic natural products. nih.govsyrris.comrsc.org
These metal-catalyzed reactions provide access to a diverse range of spirocyclic skeletons that are often challenging to prepare via other means. researchgate.net
| Metal | Reaction Type | Application | Key Features | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Intramolecular Heck Reaction | Synthesis of spirooxindoles. | Forms contiguous quaternary stereocenters with high diastereoselectivity. | nih.gov |
| Gold (Au) | Spiroketalization | Synthesis of spiroketal natural products. | Efficient cyclization of alkynediols or monopropargylic triols. | nih.govresearchgate.net |
| Iridium (Ir) | Asymmetric Hydrogenation | Key step in the total synthesis of spirangien A. | Enables stereoselective reduction as part of a complex synthesis. | nih.govsyrris.com |
| Rhodium (Rh) | Intramolecular C–H Insertion | Synthesis of spirocyclic orthoesters. | Achieves cyclization via insertion into a C-H bond. | rsc.org |
Biocatalytic Approaches, including Transaminase Technology for Chiral Amines
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, offering a green and efficient alternative to traditional chemical methods. manchester.ac.ukmdpi.com For the synthesis of chiral amines, a key structural motif in compounds like this compound, several classes of enzymes are particularly valuable. scispace.comresearchgate.net
Enzyme classes used for chiral amine synthesis:
Transaminases (TAs) : These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiopurity. nih.govrsc.org ω-Transaminases (ω-TAs) are especially useful and can be employed in kinetic resolutions or asymmetric syntheses. mdpi.com A significant challenge is overcoming the unfavorable reaction equilibrium, which can be addressed through process engineering. mdpi.comrsc.org Protein engineering has been instrumental in broadening the substrate scope of TAs beyond their natural substrates. nih.gov
Imine Reductases (IREDs) : IREDs catalyze the asymmetric reduction of pre-formed imines to chiral amines, providing a direct route to chiral secondary and tertiary amines. manchester.ac.ukresearchgate.net
Amine Dehydrogenases (AmDHs) : AmDHs enable the asymmetric amination of ketones using ammonia (B1221849) and a reducing agent, and have been engineered to produce a variety of chiral amines and amino alcohols. researchgate.net
Monoamine Oxidases (MAOs) : Engineered MAO variants can be used in deracemization processes, where they selectively oxidize one enantiomer of a racemic amine, which is then reduced by a non-selective chemical agent to afford the desired single enantiomer. scispace.comresearchgate.net
A notable application of this technology is the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine derivative, an analog of the target compound. researchgate.netdoi.org Researchers used a transaminase (ATA-200) to convert a spirocyclic ketone into the corresponding (R)-amine with high conversion and enantioselectivity. doi.org
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Enzyme | Transaminase ATA-200 | Achieved ~80% conversion in 60 hours at a 50 mg/mL substrate loading. | doi.org |
| Substrate | tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | ||
| Amine Donor | Isopropylamine | ||
| pH | 8.0 (0.1 M potassium phosphate (B84403) buffer) | ||
| Temperature | 35 °C | ||
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
Flow Chemistry Applications in Scalable Spirocycle Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch flask, has revolutionized chemical synthesis, particularly for scaling up processes. spirochem.com This technology offers superior control over reaction parameters like temperature and mixing, enhances safety, and often leads to higher yields and faster reaction times. syrris.comspirochem.com
The synthesis of complex spirocycles has greatly benefited from flow chemistry. syrris.com For example, the total synthesis of the spirocyclic natural products Spirodienal A and Spirangien A was accomplished using a multi-step sequence where over 20 steps were conducted in continuous flow. nih.govsyrris.com This approach enabled the safe handling of low-boiling point solvents and provided efficient mixing and work-up, which are crucial for complex, multi-step syntheses. syrris.com
Flow chemistry can be integrated with other catalytic technologies, such as biocatalysis and transition-metal catalysis. manchester.ac.ukacs.org In one application, a flow reactor was used for a hydrogenation step to produce an azide (B81097) intermediate, which was then converted to a chiral spiro-amine using transaminase biocatalysis in a batch process. doi.org This combination of technologies leverages the scalability of flow chemistry and the selectivity of biocatalysis. researchgate.net The modular nature of flow systems allows for the integration of inline analysis and purification, streamlining the entire production process from laboratory-scale experiments to industrial manufacturing. spirochem.com
Enantioselective Synthesis of Chiral Spiro[3.5]nonane Systems
The creation of a specific enantiomer of a chiral spiro[3.5]nonane hinges on the ability to control the three-dimensional arrangement of atoms during the formation of the spirocenter. This is achieved primarily through asymmetric induction, using either chiral catalysts or chiral auxiliaries, and by carefully managing the diastereoselective and enantioselective aspects of the key bond-forming steps.
Asymmetric Induction through Chiral Catalysts and Auxiliaries
Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another, driven by the influence of a chiral element present in the reaction. rsc.org In spirocycle synthesis, this is typically accomplished via two main strategies:
Chiral Catalysts : As detailed in sections 2.2.6 and 2.2.7, a small amount of a chiral organocatalyst or a chiral ligand-metal complex can steer the reaction to produce a large amount of an enantiomerically enriched product. nih.govacs.org The catalyst creates a chiral environment around the reacting molecules, making the energetic pathway to one stereoisomeric product more favorable than the pathway to the other. rsc.org The catalyst is regenerated after each cycle, making this a highly efficient approach. mdpi.com
Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate. wikipedia.orgresearchgate.net This auxiliary directs the stereochemical outcome of a subsequent reaction, often by sterically blocking one face of the molecule, forcing the reagent to attack from the opposite, less hindered face. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved from the molecule and can often be recovered for reuse. wikipedia.org Common auxiliaries include Evans' oxazolidinones, camphorsultam, and derivatives of amino acids, carbohydrates, or terpenes. researchgate.netspringerprofessional.denih.gov This method is highly reliable for achieving high diastereoselectivity. researchgate.net
| Strategy | Mechanism | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Chiral Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. | Highly efficient (low loading), broad applicability, avoids extra synthetic steps. | Catalyst development can be complex; may require optimization for each substrate. | mdpi.comacs.org |
| Chiral Auxiliaries | A stoichiometric chiral group is covalently attached to the substrate to direct the reaction. | Often highly predictable and reliable, robust, high diastereoselectivity. | Requires additional steps for attachment and removal; generates stoichiometric waste. | wikipedia.orgresearchgate.netnih.gov |
Diastereoselective and Enantioselective Control in Spirocenter Formation
Achieving absolute stereocontrol in the formation of a spirocenter is a significant synthetic challenge. nih.govacs.org Success requires precise control over both diastereoselectivity (controlling the relative configuration of multiple stereocenters) and enantioselectivity (controlling the absolute configuration of all stereocenters). youtube.com
Diastereoselective Control is crucial when the spirocyclization creates a new stereocenter in a molecule that already contains one or more stereocenters. The goal is to favor the formation of one diastereomer over others. This control is often dictated by steric and electronic interactions in the transition state. For example, in intramolecular Heck reactions to form spirooxindoles, the diastereoselectivity can be controlled by the choice of protecting groups on the substrate. nih.gov These groups can influence the conformation of the transition state, favoring an arrangement that minimizes eclipsing interactions and other steric clashes, leading to the preferential formation of one diastereomer. nih.gov
Enantioselective Control focuses on producing one enantiomer of the spirocycle in excess over the other. This is the primary role of the chiral catalysts and auxiliaries discussed previously. The choice of catalyst enantiomer (e.g., (R)- vs. (S)-proline) or auxiliary directly determines which enantiomer of the product is formed. youtube.com Optimizing reaction conditions—such as the catalyst, solvent, temperature, and additives—is critical to maximizing the enantiomeric excess (ee), which measures the purity of the final product. researchgate.net For instance, in the organocatalyzed synthesis of spiroindolines, achieving high enantioselectivity was found to depend on a combination of low catalyst loading and a slow reaction rate. chemrxiv.org The ability to fine-tune these factors allows chemists to selectively synthesize the desired (R)- or (S)-enantiomer of a target spirocycle.
Resolution Techniques for Enantiomeric Enrichment
The separation of enantiomers from a racemic mixture is a critical step in the development of chiral compounds for pharmaceutical and other applications. For chiral spiro[3.5]nonane derivatives, including analogs of this compound, several resolution techniques can be theoretically applied for enantiomeric enrichment. These methods primarily include diastereomeric crystallization and chiral chromatography.
Diastereomeric Crystallization: This classical resolution technique involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization. The separated diastereomers are subsequently treated to cleave the chiral auxiliary, yielding the desired enantiomers. The choice of the resolving agent is crucial and is often determined empirically. For amino-containing compounds like 7-oxa-2-azaspiro[3.5]nonane derivatives, chiral acids such as tartaric acid derivatives or mandelic acid are commonly employed.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. Various types of CSPs are commercially available, including polysaccharide-based, protein-based, and synthetic polymer-based columns.
For the separation of chiral spiro[3.5]nonane derivatives, a screening of different chiral columns and mobile phase conditions would be necessary to achieve optimal resolution. The development of such a method would involve systematically evaluating parameters like the type of CSP, the composition of the mobile phase (including the organic modifier and any additives), flow rate, and temperature. Although specific application notes for this compound were not found, this technique remains a primary tool for the enantiomeric purification of analogous compounds.
Interactive Data Table: Analogous Compound Synthesis
Below is a table summarizing the synthesis of a key intermediate, (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol, as reported in the literature. univ.kiev.ua
| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) | Scale (g) | Purification Method |
| 1 | tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | NaBH4, MeOH | tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | 91.1 | 76 | - |
| 2 | tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | LiAlH4, THF | (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol | 55.6 | 31 | Vacuum distillation |
Structural Elucidation and Stereochemical Characterization of R 5 Methyl 7 Oxa 2 Azaspiro 3.5 Nonane
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure, connectivity, and stereochemistry of organic compounds. For (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chiroptical methods provides a detailed structural picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the constitution and relative stereochemistry of molecules. For spirocyclic systems, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly crucial for establishing through-space correlations between protons, which helps in assigning the absolute configuration and preferred conformation. nih.gov
In the case of a related compound, (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol, ¹H NMR spectroscopy was used to characterize the structure. univ.kiev.ua Although specific data for this compound is not publicly available, a hypothetical analysis would involve examining the chemical shifts and coupling constants of the protons on the azetidine (B1206935) and tetrahydropyran (B127337) rings. The key methyl group at the C5 position would exhibit a characteristic signal, and its spatial relationship with adjacent protons would be determined via NOESY experiments. These correlations, for instance, between the methyl protons and protons on the spirocyclic framework, would allow for the unambiguous assignment of the (R)-configuration at the stereocenter. nih.gov
Table 1: Representative ¹H NMR Data for a Related Spirocyclic Compound: (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol This table is based on data for a structurally similar compound to illustrate the type of information obtained from NMR spectroscopy.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| CH₂O (ring) | 3.71 – 3.59 | m | - |
| CH (ring) | 3.56 | dd | 7.1, 1.0 |
| CH (ring) | 3.11 | s | - |
| CH₂N (ring) | 2.92 – 2.80 | m | - |
| CH (ring) | 2.37 | dt | 11.5, 8.4 |
| N-CH₃ | 2.29 | s | - |
| CH₂ (ring) | 2.02 – 1.86 | m | - |
| CH (ring) | 1.82 | dq | 11.1, 8.2 |
| CH (ring) | 1.77 – 1.64 | m | - |
Source: French-Ukrainian Journal of Chemistry univ.kiev.ua
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of a compound. For this compound (molecular formula C₈H₁₅NO), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental formula.
The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. While specific experimental data for the target compound is not available, data for the related compound (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol shows a molecular ion peak [M]⁺ at m/z 141.0, corresponding to its calculated mass of 141.21. univ.kiev.ua For this compound, the molecular ion [M]⁺ would be expected at m/z 141.1154. Characteristic fragmentation would likely involve the cleavage of the spirocyclic rings, providing further evidence for the proposed structure.
Table 2: Predicted Collision Cross Section (CCS) Data for 5-methyl-2-oxa-7-azaspiro[3.5]nonane This table shows predicted data for an isomeric structure, illustrating the parameters obtained from ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 142.12265 | 125.9 |
| [M+Na]⁺ | 164.10459 | 130.5 |
| [M-H]⁻ | 140.10809 | 128.9 |
Source: PubChemLite uni.lu
Chiroptical methods are essential for characterizing chiral molecules. Optical rotation measures the rotation of plane-polarized light by a chiral sample, with the (R)-enantiomer causing a rotation of a specific magnitude and direction (either positive, dextrorotatory, or negative, levorotatory). This value is a key physical constant for an enantiomerically pure compound.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly useful for studying the conformation of molecules and investigating electronic transitions within a chiral environment. libretexts.orgnih.gov A CD spectrum provides information on the absolute configuration of a molecule by comparing the experimental spectrum to that predicted by quantum chemical calculations or to the spectra of structurally related compounds with known stereochemistry. For this compound, the CD spectrum would exhibit characteristic Cotton effects corresponding to the electronic transitions of its chromophores, allowing for the confirmation of the (R) configuration.
X-ray Crystallography for Absolute Configuration Determination and Conformational Insights
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.neted.ac.uk This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the exact placement of every atom in the molecule. researchgate.net
To apply this method, a high-quality single crystal of this compound would be required. The diffraction of X-rays by the crystal lattice produces a unique pattern of reflections. By analyzing the intensities of these reflections, including the subtle differences between Friedel pairs caused by anomalous dispersion, the absolute structure can be determined. researchgate.neted.ac.uk The result is often expressed as a Flack parameter, which should be close to zero for the correct enantiomer. ed.ac.uk A successful crystallographic analysis would not only provide unequivocal proof of the (R)-configuration at C5 but also yield precise bond lengths, bond angles, and torsional angles, offering a detailed insight into the molecule's solid-state conformation. researchgate.net
Conformational Analysis of the Spiro[3.5]nonane Ring System
The spiro[3.5]nonane framework, which consists of a four-membered ring fused to a six-membered ring at a single carbon atom, imposes significant conformational constraints on the molecule.
Influence of Oxygen and Nitrogen Heteroatoms on Conformation
The conformational landscape of the 7-oxa-2-azaspiro[3.5]nonane scaffold, which forms the core of this compound, is significantly influenced by the presence of both oxygen and nitrogen heteroatoms. These atoms introduce specific stereoelectronic effects and torsional strains that dictate the preferred three-dimensional arrangement of the molecule.
The six-membered tetrahydropyran ring and the four-membered azetidine ring are fused at a single spirocyclic carbon atom (C-5). The tetrahydropyran ring typically adopts a chair conformation to minimize torsional and steric strain. However, the presence of the endocyclic oxygen atom (at position 7) introduces the anomeric effect. researchgate.netrsc.org This effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom in a saturated ring to occupy the axial position, as this allows for a stabilizing hyperconjugative interaction between a lone pair of the heteroatom and the antibonding orbital (σ*) of the C-substituent bond. In the case of the 7-oxa-2-azaspiro[3.5]nonane system, this can influence the orientation of substituents on the tetrahydropyran ring.
Table 1: Key Structural and Conformational Features
| Feature | Description |
|---|---|
| Tetrahydropyran Ring Conformation | Predominantly a chair conformation to minimize strain. |
| Azetidine Ring Conformation | Puckered to alleviate ring strain. |
| Influence of Oxygen Heteroatom | Introduces the anomeric effect, potentially favoring axial orientation of adjacent substituents. researchgate.netrsc.org |
| Influence of Nitrogen Heteroatom | The substituent on the nitrogen can influence the puckering of the azetidine ring and the overall spirocyclic conformation. |
| Spirocyclic Junction | The C-5 spiro center rigidly holds the two rings in a perpendicular orientation. |
Stereochemical Implications of the (R)-Configuration at C-5
The designation of the (R)-configuration at the C-5 spiroatom is a critical aspect of the stereochemical characterization of this compound. This single stereocenter imparts chirality to the entire molecule, meaning it is non-superimposable on its mirror image, the (S)-enantiomer.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration at a stereocenter. For the C-5 spiroatom, the four groups attached to it are the two carbon atoms of the azetidine ring and the two carbon atoms of the tetrahydropyran ring. The priorities are determined by the atomic numbers of the atoms attached to these carbons. The presence of the oxygen atom in the tetrahydropyran ring and the nitrogen atom in the azetidine ring, along with the methyl group at C-5, are the key determinants for assigning the (R) or (S) configuration.
The (R)-configuration at C-5 dictates a specific and fixed spatial arrangement of the two rings relative to each other. This has profound implications for the molecule's interaction with other chiral molecules, such as biological receptors or enzymes. The fixed three-dimensional orientation of the pharmacophoric elements—the oxygen and nitrogen heteroatoms and the methyl group—is a direct consequence of the (R)-stereochemistry at the spirocenter.
Table 2: Stereochemical Properties
| Property | Description |
|---|---|
| Chirality | The molecule is chiral due to the stereogenic C-5 spirocenter. |
| Absolute Configuration | The specific enantiomer is designated as (R) based on the Cahn-Ingold-Prelog priority rules. |
| Spatial Arrangement | The (R)-configuration defines a fixed three-dimensional orientation of the azetidine and tetrahydropyran rings. |
| Diastereomeric Relationships | Introduction of other stereocenters in the molecule would lead to the formation of diastereomers with distinct physical and chemical properties. |
Derivatization and Functionalization Strategies for R 5 Methyl 7 Oxa 2 Azaspiro 3.5 Nonane
Introduction of Diverse Functional Groups
The presence of a secondary amine and the potential for introducing other functional groups on the spirocyclic framework allows for a wide range of chemical transformations. These modifications are crucial for fine-tuning the physicochemical properties and biological activities of the resulting molecules.
Alkylation and Acylation Reactions
The secondary amine in the 2-position of the azaspiro[3.5]nonane ring system is a prime site for derivatization through alkylation and acylation reactions. While specific examples for (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane are not extensively detailed in the available literature, the reactivity of the secondary amine can be inferred from the general behavior of similar cyclic amines.
Alkylation Reactions: N-alkylation would introduce a variety of substituents at the nitrogen atom. This can be achieved using alkyl halides or through reductive amination. For instance, the synthesis of N-protected methyl-substituted 2,7-diazaspiro[3.5]nonane has been developed, which involves the functionalization of secondary amines via reductive amination, a technique that would be applicable here. nih.gov
Acylation Reactions: Acylation of the secondary amine to form amides is a common transformation. This can be accomplished using acyl chlorides or acid anhydrides. In a related context, the synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists involved the modification of the piperidine (B6355638) N-capping group, which included acylation reactions. nih.gov
Formation of Esters and Amides
The introduction of carboxylic acid functionalities, for example at the 1-position of the azetidine (B1206935) ring, opens up possibilities for the formation of esters and amides. Research on the closely related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid provides significant insights into these transformations. univ.kiev.ua
Ester Formation: While direct esterification of a carboxylic acid derivative of this compound is not explicitly described, general methods for esterification of secondary metabolite compounds are well-established and would be applicable. medcraveonline.com These methods often involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using coupling agents.
Amide Formation: The synthesis of amides from a carboxylic acid precursor is a well-documented transformation. For instance, functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been successfully converted into a variety of amides. univ.kiev.uaresearchgate.net These reactions typically involve the activation of the carboxylic acid followed by reaction with an amine. sphinxsai.comrsc.org
Oxidation and Reduction Transformations
Oxidation and reduction reactions are powerful tools for interconverting functional groups on the this compound scaffold. These transformations have been demonstrated on closely related 7-oxa-2-azaspiro[3.5]nonane derivatives. univ.kiev.ua
Oxidation Reactions: The oxidation of a primary alcohol, such as a hydroxymethyl group at the 1-position, to an aldehyde can be efficiently achieved. For example, the BOC-protected (7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol has been oxidized to the corresponding aldehyde, tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, using Dess-Martin periodinane. univ.kiev.ua
Reduction Reactions: The reduction of a carboxylic acid or its ester derivative to a primary alcohol is a fundamental transformation. In a relevant example, 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate was reduced using lithium aluminum hydride (LiAlH4) to yield tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate. univ.kiev.ua
| Precursor Functional Group | Reagent/Condition | Product Functional Group | Reference |
| BOC-protected primary alcohol | Dess-Martin periodinane | BOC-protected aldehyde | univ.kiev.ua |
| BOC-protected diester | Lithium aluminum hydride | BOC-protected primary alcohol | univ.kiev.ua |
Nucleophilic Substitution Reactions on Spirocyclic Amines
Nucleophilic substitution reactions are a cornerstone of organic synthesis for creating carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgvedantu.combyjus.com In the context of spirocyclic amines like this compound, the nitrogen atom can act as a nucleophile, or reactions can occur at other electrophilic centers within the molecule.
The nitrogen atom of the azetidine ring can participate in nucleophilic attack on various electrophiles. Furthermore, the introduction of a good leaving group on the carbon framework would enable substitution by a range of nucleophiles. While specific examples directly involving this compound are not prevalent in the searched literature, the principles of nucleophilic substitution on similar azaspirocyclic systems are well-established. nih.gov
Synthetic Transformations for Scaffold Diversification
Scaffold diversification, or scaffold hopping, is a medicinal chemistry strategy to identify novel compounds with improved properties by modifying the core structure of a molecule. dundee.ac.uknih.gov For this compound, such transformations could involve ring-expansion, ring-contraction, or the fusion of additional rings to the existing spirocyclic framework.
While specific examples of scaffold diversification starting from this compound are not detailed in the provided search results, a new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described which was then used to create a fused benzimidazole (B57391) system. mdpi.com This demonstrates the potential for using this spirocyclic scaffold as a starting point for more complex heterocyclic systems.
Utilization as a Building Block in Complex Molecule Synthesis
The rigid, three-dimensional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. nih.govuniv.kiev.uaresearchgate.net Its incorporation into larger structures can lead to improved pharmacological properties. researchgate.net
For instance, the related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been incorporated into the structure of the local anesthetic Bupivacaine, resulting in an analog with comparable activity and lower toxicity. univ.kiev.uaresearchgate.net This highlights the potential of using the this compound scaffold to generate novel bioactive compounds. The synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists further underscores the utility of this scaffold in medicinal chemistry. nih.gov
Q & A
Q. What are the key synthetic strategies for (R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane and its derivatives?
The synthesis of spirocyclic scaffolds like this compound typically involves cyclization reactions or functionalization of preformed spirocores. For example, the 2,7-diazaspiro[3.5]nonane scaffold (structurally similar) is synthesized via reductive amination or palladium-catalyzed coupling, followed by stereoselective methylation to introduce the (R)-configuration . Derivatives are often prepared by substituting reactive positions (e.g., nitrogen atoms) with groups like Boc-protected amines or aryl rings to modulate receptor affinity .
Q. How is the structural configuration of this compound confirmed?
Chiral resolution and spectroscopic methods are critical:
- X-ray crystallography : Resolves absolute stereochemistry of crystalline intermediates (e.g., hydrochloride salts) .
- NMR spectroscopy : Diastereotopic proton splitting in NOESY or COSY confirms spirocyclic rigidity and substituent orientation .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases .
Q. What in vitro assays are used to evaluate sigma receptor (S1R/S2R) binding affinity?
Q. How do structural modifications impact sigma receptor subtype selectivity?
- Spirocyclic ring size : Smaller rings (e.g., 7-oxa-2-azaspiro[3.5]nonane) enhance S1R affinity due to optimal fit in the hydrophobic pocket .
- Substituent effects : Amide or aryl groups at the 5-position improve S1R/S2R selectivity. For example, compound 5b (amide-substituted) shows 7.8-fold S1R preference over S2R, while 8f (diazabicyclo derivative) has lower selectivity .
Q. How can contradictions between in vitro binding and in vivo functional activity be resolved?
Case study: Compound 4b exhibits high S1R binding (Ki = 2.7 nM) but lacks antiallodynic effects in mice. This discrepancy is resolved via:
Q. What computational methods predict the binding modes of spirocyclic sigma receptor ligands?
Q. What methodological considerations apply to in vivo models of antiallodynic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
